REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C(N(C(C)C)CC)(C)C.[ClH:16].[N:17]1(C(=N)N)[CH:21]=[N:20]C=N1.CCOCC>CN(C)C=O>[ClH:16].[N:1]1([C:21](=[NH:17])[NH2:20])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:2.3,6.7|
|
Name
|
|
Quantity
|
4.95 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
8.73 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
6.11 g
|
Type
|
reactant
|
Smiles
|
Cl.N1(N=CN=C1)C(N)=N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature over the weekend
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
The ether layer was separated
|
Type
|
STIRRING
|
Details
|
DMF layer was stirred with ether (50 ml) at 5° C. (ice water bath) for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
the ether layer was separated from the residue
|
Type
|
ADDITION
|
Details
|
Ether (30 ml) was added to the residue
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 5° C
|
Type
|
CUSTOM
|
Details
|
The resulting solid was triturated with ether
|
Type
|
CUSTOM
|
Details
|
collected
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.N1(CCCCC1)C(N)=N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.55 g | |
YIELD: PERCENTYIELD | 43% | |
YIELD: CALCULATEDPERCENTYIELD | 43.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |